2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1014046-37-7
Cat. No.: VC11892095
Molecular Formula: C20H17FN6O2S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014046-37-7 |
|---|---|
| Molecular Formula | C20H17FN6O2S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-15-6-8-16(9-7-15)26-30(28,29)18-5-3-2-4-17(18)21/h2-13,26H,1H3,(H,22,23) |
| Standard InChI Key | HPAGTHJFKGCIOY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F |
Introduction
"2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide" is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound incorporates a sulfonamide group (-SO₂NH-) attached to an aromatic system, along with heterocyclic components like pyrazole and pyridazine, which are known to enhance pharmacological activity.
Structural Features
The structure of this compound can be broken down into several key components:
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Fluorobenzene ring: The fluorine atom attached to the benzene ring enhances the compound's lipophilicity and metabolic stability.
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Sulfonamide group: This functional group is critical for its potential biological activity, particularly in enzyme inhibition.
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Pyrazole moiety: Known for its bioactive properties, the pyrazole ring contributes to the compound's potential as a pharmacological agent.
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Pyridazine ring: This heterocyclic ring system is often associated with kinase inhibition and other therapeutic applications.
These structural features suggest that the compound may exhibit significant biological activity, particularly in areas such as enzyme modulation or receptor binding.
Synthesis Pathways
Although specific synthesis details for this exact compound were not available in the provided sources, similar sulfonamide derivatives are typically synthesized through:
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Nucleophilic substitution reactions: Fluorobenzene derivatives react with sulfonamide precursors under basic conditions.
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Coupling reactions: The pyridazine and pyrazole moieties can be introduced via Suzuki or Buchwald-Hartwig coupling methods.
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Final assembly: The components are linked through amide bond formation or other condensation reactions.
Biological Activity and Applications
Sulfonamide derivatives, including those with pyridazine and pyrazole moieties, have been extensively studied for their therapeutic potential:
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Protein kinase inhibition: Compounds with similar structures have demonstrated the ability to inhibit kinases like SGK1, which is implicated in inflammatory diseases and cancer .
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Antimicrobial properties: Sulfonamides are well-known for their antibacterial activity.
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Anticancer potential: Heterocyclic compounds containing sulfonamide groups often exhibit cytotoxic effects against tumor cells .
Analytical Characterization
The characterization of such compounds typically involves:
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Spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm molecular structure.
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Crystallography: X-ray diffraction provides detailed insights into molecular geometry and intermolecular interactions.
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In silico studies: Molecular docking and virtual screening methods predict biological activity by modeling interactions with target enzymes or receptors .
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